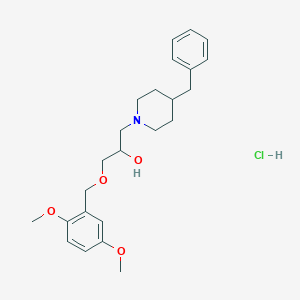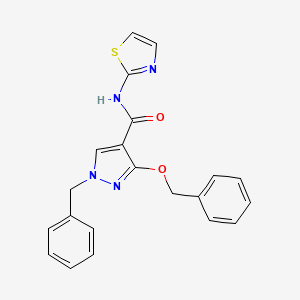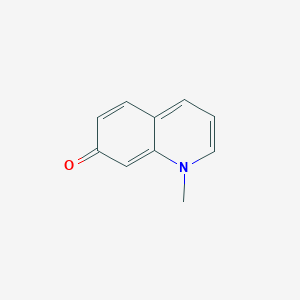
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a 2,5-dimethoxybenzyl group linked through an ether bond to a propanol chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as N-benzyl-4-piperidone.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a benzyl halide.
Etherification: The 2,5-dimethoxybenzyl group is attached to the propanol chain through an etherification reaction, typically using a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with 2,5-dimethoxybenzyl chloride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The benzyl and 2,5-dimethoxybenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and 2,5-dimethoxybenzyl groups may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Benzylpiperidin-1-yl)-3-((2,4-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
- 1-(4-Benzylpiperidin-1-yl)-3-((3,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may result in different pharmacological profiles and applications compared to its analogs.
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4.ClH/c1-27-23-8-9-24(28-2)21(15-23)17-29-18-22(26)16-25-12-10-20(11-13-25)14-19-6-4-3-5-7-19;/h3-9,15,20,22,26H,10-14,16-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODFNARIZVJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2705422.png)


![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)
![8-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705430.png)
![(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2705433.png)

![2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2705437.png)
![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2705439.png)
![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B2705444.png)
